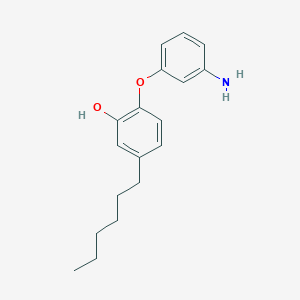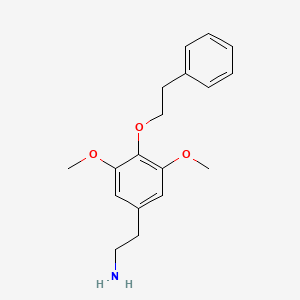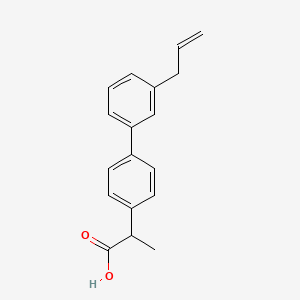
2-(3-Bromophenyl)-7-methyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-ブロモフェニル)-7-メチル-1,8-ナフチリジンは、ナフチリジン類に属する有機化合物です。この化合物は、ナフチリジンコアにブロモフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
2-(3-ブロモフェニル)-7-メチル-1,8-ナフチリジンの合成は、通常、複数段階のプロセスを伴います。 一般的な方法の1つは、鈴木・宮浦カップリング反応であり、これはアリールハライドと有機ホウ素化合物間の、パラジウム触媒によるクロスカップリング反応です 。反応条件には、一般的にパラジウム触媒、炭酸カリウムなどの塩基、ジメチルホルムアミドなどの溶媒の使用が含まれます。反応は、窒素またはアルゴンなどの不活性雰囲気下で、高温で行われます。
工業生産方法
工業的な設定では、2-(3-ブロモフェニル)-7-メチル-1,8-ナフチリジンの生産には、大規模なバッチプロセスまたは連続フロープロセスが用いられる場合があります。自動反応器の使用と反応パラメータの精密な制御により、最終製品の高収率と高純度が保証されます。鈴木・宮浦カップリング反応のスケーラビリティにより、工業用途に適しています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-7-methyl-1,8-naphthyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
化学反応の分析
反応の種類
2-(3-ブロモフェニル)-7-メチル-1,8-ナフチリジンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。
置換: この反応は、ある官能基を別の官能基に置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 水性エタノール中の水酸化ナトリウムを用いた求核置換。
生成される主な生成物
酸化: 対応するナフチリジンオキシドの生成。
還元: 還元されたナフチリジン誘導体の生成。
置換: 置換されたナフチリジン化合物の生成。
4. 科学研究における用途
2-(3-ブロモフェニル)-7-メチル-1,8-ナフチリジンは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、潜在的な生物学的活性を調査されています.
医学: そのユニークな化学構造により、潜在的な治療薬として注目されています。
工業: 先端材料やポリマーの開発に利用されています。
科学的研究の応用
2-(3-bromophenyl)-7-methyl-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
2-(3-ブロモフェニル)-7-メチル-1,8-ナフチリジンの作用機序には、特定の分子標的との相互作用が関与しています。この化合物は、酵素や受容体に結合してその活性を変化させることができ、さまざまな生物学的効果をもたらします。 正確な経路と標的は、特定の用途と研究されている生物学的システムによって異なります .
類似化合物との比較
類似化合物
- 2-(3-ブロモフェニル)-6-メチル-1,8-ナフチリジン
- 2-(4-ブロモフェニル)-7-メチル-1,8-ナフチリジン
- 2-(3-クロロフェニル)-7-メチル-1,8-ナフチリジン
独自性
2-(3-ブロモフェニル)-7-メチル-1,8-ナフチリジンは、ナフチリジンコアへのブロモフェニル基とメチル基の特定の位置により、ユニークです。このユニークな構造により、さまざまな研究用途に役立つ、独自の化学的および生物学的特性が与えられます。
特性
分子式 |
C15H11BrN2 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
2-(3-bromophenyl)-7-methyl-1,8-naphthyridine |
InChI |
InChI=1S/C15H11BrN2/c1-10-5-6-11-7-8-14(18-15(11)17-10)12-3-2-4-13(16)9-12/h2-9H,1H3 |
InChIキー |
YAOUIVOXDAAEBA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




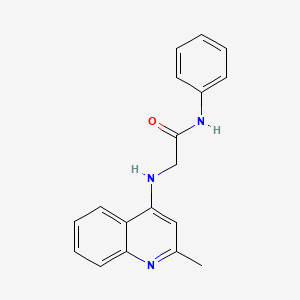
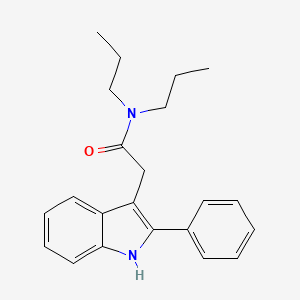
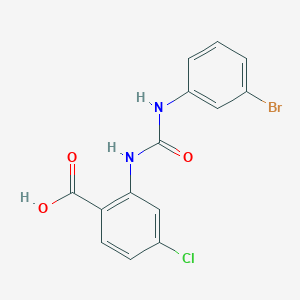
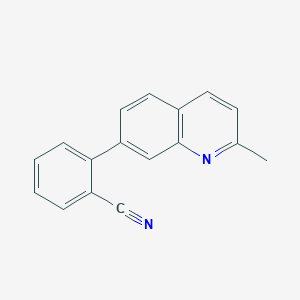
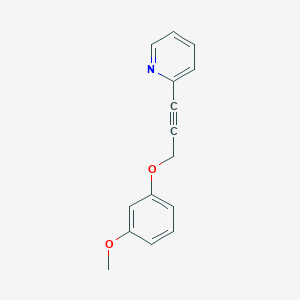

![2-[3-(Naphthalen-2-yl)propanamido]benzoic acid](/img/structure/B10840702.png)

